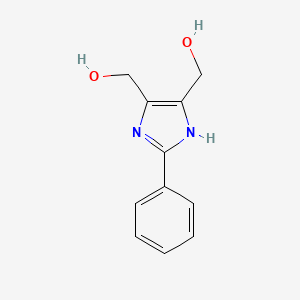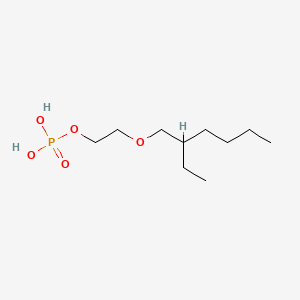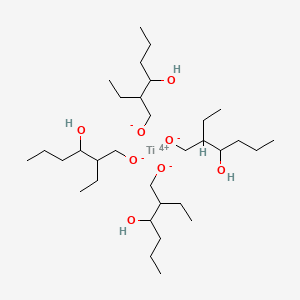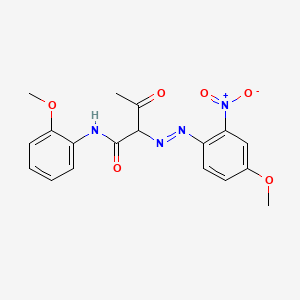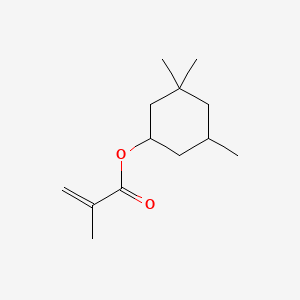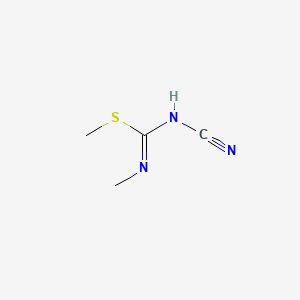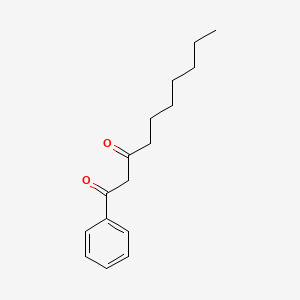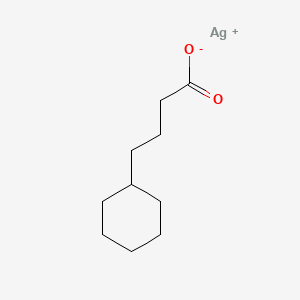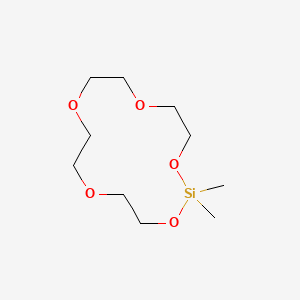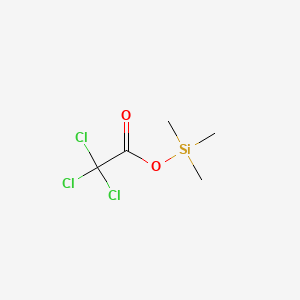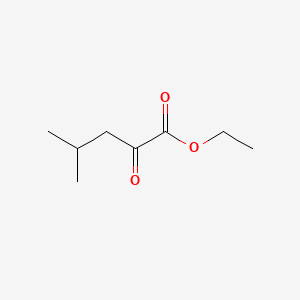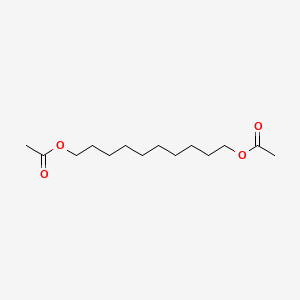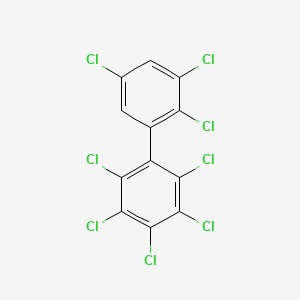
2,2',3,3',4,5,5',6-八氯联苯
描述
2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl, also known as PCB 198, is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H2Cl8 .
Synthesis Analysis
The synthesis of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl involves 2,3,5-trichloroaniline and pentachlorobenzene .Molecular Structure Analysis
The molecular weight of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl is 429.768 . The IUPAC Standard InChIKey is PJHBSPRZHUOIAS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The estimated melting point of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl is 150.67°C, and the estimated boiling point is 509.96°C . The density is roughly 1.7170, and the refractive index is approximately 1.6380 .科学研究应用
In terms of applications, one of the known uses of this type of PCB is in research related to environmental science, specifically in the study of organic pollutants . For example, it has been used in studies investigating the effects of PCBs on testosterone production and semen viability in foxes .
-
Environmental Science
- Application : This compound is often used in research related to environmental science, specifically in the study of organic pollutants .
- Method : The compound can be introduced into various environmental samples to study its behavior and effects. This can include monitoring its movement through soil and water, its uptake by plants and animals, and its ultimate fate in the environment .
- Results : These studies can provide valuable information about the environmental persistence of this compound, its potential for bioaccumulation, and its effects on various organisms .
-
Toxicology
- Application : “2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl” is known to be toxic and can have harmful effects on human health and the environment . Therefore, it is often used in toxicological studies.
- Method : This can involve exposing cells or organisms to the compound and observing the effects. This can include changes in cell viability, alterations in gene expression, or impacts on organismal health .
- Results : These studies can help to elucidate the mechanisms of toxicity of this compound and can inform risk assessments and regulatory decisions .
-
Endocrine Disruption
- Application : Some studies have suggested that “2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl” may have endocrine-disrupting properties . Therefore, it can be used in research investigating the effects of endocrine-disrupting chemicals.
- Method : This can involve exposing cells or organisms to the compound and observing the effects on hormone production and signaling .
- Results : These studies can provide insights into the potential health risks associated with exposure to this compound .
-
Chemical Synthesis
- Application : “2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl” can be used in the synthesis of other complex organic compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results : The results or outcomes obtained would also depend on the specific synthesis .
-
Animal Health Research
- Application : “2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl” has been used in research investigating its effects on animal health .
- Method : This can involve exposing animals to the compound and observing the effects on their health and behavior .
- Results : These studies can provide valuable information about the potential risks associated with exposure to this compound .
安全和危害
属性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-4(7(15)5(14)2-3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHBSPRZHUOIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074204 | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
CAS RN |
68194-17-2 | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,5',6-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881FKL14GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



